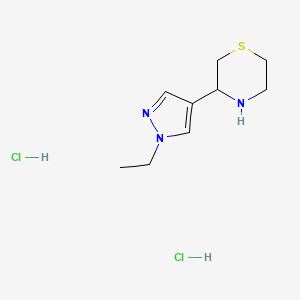

3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride

CAS No.: 1798709-10-0

Cat. No.: VC3027354

Molecular Formula: C9H17Cl2N3S

Molecular Weight: 270.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798709-10-0 |

|---|---|

| Molecular Formula | C9H17Cl2N3S |

| Molecular Weight | 270.22 g/mol |

| IUPAC Name | 3-(1-ethylpyrazol-4-yl)thiomorpholine;dihydrochloride |

| Standard InChI | InChI=1S/C9H15N3S.2ClH/c1-2-12-6-8(5-11-12)9-7-13-4-3-10-9;;/h5-6,9-10H,2-4,7H2,1H3;2*1H |

| Standard InChI Key | KMVKWYSJQLAQAL-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C=N1)C2CSCCN2.Cl.Cl |

| Canonical SMILES | CCN1C=C(C=N1)C2CSCCN2.Cl.Cl |

Introduction

Chemical Identity

Molecular Formula: C9H17Cl2N3S

Molecular Weight: 270.22 g/mol .

IUPAC Name: 3-(1-ethylpyrazol-4-yl)thiomorpholine;dihydrochloride .

PubChem CID: 86775444 .

Structural Features

The compound consists of a thiomorpholine ring substituted with a 1-ethylpyrazole group. The dihydrochloride salt form enhances its solubility and stability for experimental or therapeutic use.

SMILES Notation:

Synthesis

The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride typically involves multi-step reactions starting from commercially available reagents. Although specific protocols for this compound were not detailed in the search results, similar compounds are synthesized through:

-

Formation of the pyrazole core: Using hydrazine derivatives and diketones.

-

Introduction of the thiomorpholine group: Via nucleophilic substitution or cyclization reactions.

-

Conversion to dihydrochloride salt: By treatment with hydrochloric acid to improve solubility and stability.

Further details on synthesis would require experimental data from laboratory studies.

Medicinal Chemistry

The pyrazole moiety is a common pharmacophore in drug design, known for its biological activity in various therapeutic areas:

-

Anti-inflammatory activity: Pyrazole derivatives often inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) .

-

Antimicrobial properties: Heterocyclic compounds containing sulfur and nitrogen exhibit broad-spectrum antimicrobial activity .

Research Applications

The compound may serve as a precursor or intermediate in the synthesis of more complex molecules for drug discovery programs.

Analytical Data

Analytical techniques such as NMR, mass spectrometry, and X-ray crystallography are used to confirm the structure and purity of this compound:

-

NMR Spectroscopy: Provides insights into the electronic environment of hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

-

X-ray Crystallography: Determines the three-dimensional arrangement of atoms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume